molecular formula C9H5Cl2N3O B183532 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one CAS No. 78389-19-2

4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one

Cat. No.: B183532
CAS No.: 78389-19-2
M. Wt: 242.06 g/mol
InChI Key: BBFKVSHYSHBPMY-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one is a chemical compound featuring the pyridazin-3(2H)-one scaffold, a structure of significant interest in pharmaceutical and agrochemical research . The pyridazinone core is a privileged structure in medicinal chemistry, known for its diverse biological activities . Researchers value this scaffold for developing novel ligands and inhibitors, particularly in areas like cardiovascular disease and oncology . Specifically, derivatives of pyridazin-3(2H)-one have been investigated as potential vasodilators that target systems such as the renin-angiotensin-aldosterone pathway and phosphodiesterase enzymes . Concurrently, other analogs have shown promise as targeted anticancer agents, with mechanisms of action including the inhibition of key kinase enzymes and tubulin polymerization . The specific substitution pattern on the pyridazinone core, such as the 4,5-dichloro and 2-(pyridin-2-yl) groups in this compound, is critical for modulating its physicochemical properties, binding affinity, and metabolic stability, allowing for fine-tuning of its research applications. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4,5-dichloro-2-pyridin-2-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O/c10-6-5-13-14(9(15)8(6)11)7-3-1-2-4-12-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFKVSHYSHBPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)C(=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70581412
Record name 4,5-Dichloro-2-(pyridin-2-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70581412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78389-19-2
Record name 4,5-Dichloro-2-(pyridin-2-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70581412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed methodology for the synthesis and characterization of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyridazinone scaffold is a well-established pharmacophore present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The title compound, featuring a dichlorinated pyridazinone core and a pyridyl substituent, serves as a versatile intermediate for the synthesis of novel molecular entities. The reactive chlorine atoms at the C4 and C5 positions are amenable to nucleophilic substitution, enabling extensive functionalization to explore structure-activity relationships (SAR).[3][4] This document outlines a robust synthetic protocol starting from commercially available mucochloric acid, details comprehensive characterization techniques, and discusses the rationale behind the experimental design.

Introduction and Strategic Rationale

The Pyridazinone Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridazin-3(2H)-one ring system is a prominent heterocyclic motif in the design of biologically active molecules. Its structural features, including hydrogen bond donors and acceptors, and a planar aromatic system, allow for effective interactions with various biological targets. The versatility of the pyridazinone core, which can be readily substituted at multiple positions, makes it a valuable starting point for generating compound libraries for high-throughput screening.[5] Derivatives have shown promise as anticancer agents, with some analogues demonstrating significant tumor inhibition in preclinical models.[3][6]

Focus Molecule: 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one

The target molecule combines three key features of strategic importance:

  • The Pyridazinone Core: Provides the fundamental pharmacophore.

  • Dichlorination: The chlorine atoms at the C4 and C5 positions are not merely substituents; they are reactive handles. Their electron-withdrawing nature influences the electronics of the ring, and more importantly, they serve as excellent leaving groups for nucleophilic aromatic substitution (SNAᵣ) reactions.[7] This allows for the introduction of diverse functionalities (e.g., amines, thiols, azides) to build a library of analogues.[4]

  • The Pyridin-2-yl Substituent: The introduction of a second nitrogen-containing heterocycle can significantly impact the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. It also provides an additional site for potential drug-receptor interactions.

The synthesis strategy presented herein is grounded in established, high-yielding reactions for pyridazinone formation, prioritizing efficiency, and the use of readily accessible starting materials.[3][8]

Proposed Synthetic Pathway

The most efficient and logical route to the target compound is a direct condensation-cyclization reaction between mucochloric acid and 2-hydrazinopyridine. Mucochloric acid is an ideal starting material as it is commercially available and can be derived from biomass, representing an element of green chemistry.[3][6] The reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the stable pyridazinone ring.

G MA Mucochloric Acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) Intermediate Hydrazone Intermediate (uncyclized) MA->Intermediate + HP 2-Hydrazinopyridine HP->Intermediate Solvent Solvent System (e.g., Acetic Acid or MeOH/H₂O) Solvent->Intermediate Product 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one Intermediate->Product Cyclization (Reflux)

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is based on well-documented procedures for the synthesis of analogous N-substituted 4,5-dichloropyridazinones.[3]

Synthesis of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one

Materials:

  • Mucochloric acid (1.0 eq)

  • 2-Hydrazinopyridine (1.1 eq)

  • Glacial Acetic Acid

  • Methanol

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve mucochloric acid (1.0 eq) in a minimal amount of glacial acetic acid.

  • Addition of Hydrazine: To the stirring solution, add 2-hydrazinopyridine (1.1 eq) portion-wise at room temperature. An initial color change and formation of a precipitate (the hydrazone intermediate) may be observed.

  • Cyclization: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The disappearance of the starting materials and the formation of a new, less polar spot indicates product formation.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold deionized water and a small amount of cold methanol to remove residual acetic acid and impurities.

  • Neutralization (Optional but Recommended): If the crude product is highly acidic, it can be suspended in water and neutralized by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Re-filter the solid.

  • Drying: Dry the crude product under vacuum.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the final product as a crystalline solid.

Causality and Justification:

  • Use of Acetic Acid: Glacial acetic acid serves as both a solvent and an acid catalyst, facilitating the dehydration step required for cyclization of the hydrazone intermediate.[3]

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the intramolecular cyclization to form the thermodynamically stable pyridazinone ring.

  • Precipitation in Ice Water: The product is significantly less soluble in cold water than in acetic acid, leading to efficient precipitation and separation from the reaction solvent.

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one.

Physicochemical and Spectroscopic Data
PropertyExpected Value/Observation
Molecular Formula C₉H₅Cl₂N₃O
Molecular Weight 242.06 g/mol
Appearance Off-white to beige crystalline solid[9]
Melting Point Expected in the range of 160-180 °C (by analogy to similar structures[10][11])
Solubility Slightly soluble in methanol and DMSO[9]
¹H NMR Expected signals for pyridyl protons (~7.0-8.5 ppm) and the pyridazinone proton (~7.5-8.0 ppm).
¹³C NMR Expected signals for carbonyl carbon (~160-165 ppm), chlorinated carbons (~125-150 ppm), and pyridyl carbons (~110-150 ppm).[3]
Mass Spec (EI/ESI) Molecular ion (M⁺) peak with a characteristic isotopic cluster for two chlorine atoms at m/z 241, 243, 245.
IR Spectroscopy (KBr) Characteristic C=O stretch (~1660-1690 cm⁻¹), C=N, and C-Cl absorptions.[3][12]

Note: NMR chemical shifts are predictions and should be confirmed experimentally.

Strategic Applications and Further Functionalization

The synthesized 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one is not an endpoint but a strategic platform for creating diverse chemical entities. The two chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

G Start 4,5-Dichloro-2-(pyridin-2-YL) -pyridazin-3(2H)-one AminoProduct 4-Amino-5-chloro Derivative Start->AminoProduct SNAᵣ ThioProduct 4-Thio-5-chloro Derivative Start->ThioProduct SNAᵣ AzidoProduct 4-Azido-5-chloro Derivative Start->AzidoProduct SNAᵣ Amine Primary/Secondary Amine (R₂NH) Amine->AminoProduct Thiol Thiol (RSH) Thiol->ThioProduct Azide Sodium Azide (NaN₃) Azide->AzidoProduct

Caption: Potential downstream functionalization pathways.

The regioselectivity of these substitutions can often be controlled by reaction conditions, providing access to a wide range of derivatives for biological screening and SAR studies.[7]

Safety and Handling

  • Mucochloric acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Hydrazinopyridine: Toxic and a potential sensitizer. Avoid inhalation and skin contact.

  • Chlorinated Compounds: Handle with care as many chlorinated organic compounds have associated toxicities.

  • All manipulations should be performed in a well-ventilated fume hood.

References

  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009). Molecules. [Link]

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). SAJ Cancer Science. [Link]

  • 4,5-Dichloro-3(2H)-pyridazinone. LookChem. [Link]

  • Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. (2026). International Journal of Chemistry and Pharmaceutical Sciences. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). Molecules. [Link]

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). ResearchGate. [Link]

  • Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. (2026). Pharma Research Library. [Link]

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  • 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone. PubChem. [Link]

  • Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. PrepChem.com. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical and Pharmacology Journal. [Link]

  • 4,5-dichloro-2-phenylpyridazin-3-one. Chemical Synthesis Database. [Link]

  • 4,5-Dichloro-2-methylpyridazin-3(2H)-one. (n.d.). PMC. [Link]

  • An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. (n.d.). PMC. [Link]

  • Functionalization of 4,5-Dichloropyridazin-3(2H)-one. (2014). ResearchGate. [Link]

Sources

Solubility and stability studies of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one

Foreword: Charting the Course for a Promising Heterocycle

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antihypertensive, and anticancer effects.[1][2] 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one represents a novel entity within this class, combining the reactive dichloropyridazinone ring with a coordinating pyridinyl substituent. As with any potential drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount to its successful development. This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential solubility and stability studies for this molecule. We will delve into the causality behind experimental designs and present robust protocols that ensure data integrity, in line with international regulatory standards.

Part 1: Solubility Assessment - The Gateway to Bioavailability

The therapeutic efficacy of an orally administered drug is fundamentally linked to its ability to dissolve in the gastrointestinal fluids.[3] Therefore, a comprehensive understanding of the solubility profile of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one is a critical first step. This section outlines the protocol for determining its equilibrium solubility, a cornerstone for Biopharmaceutics Classification System (BCS) categorization.[4]

Equilibrium Solubility Protocol (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its direct measurement of a saturated solution at equilibrium.[4] The protocol is designed in accordance with World Health Organization (WHO) guidelines for BCS classification.[5][6]

Objective: To determine the concentration of dissolved 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one in various aqueous and organic media at a physiologically relevant temperature.

Methodology:

  • Preparation of Media: Prepare a series of aqueous buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (simulated intestinal fluid), and pH 6.8 (simulated intestinal fluid).[6] Additionally, prepare solutions of relevant organic solvents (e.g., DMSO, Methanol, Acetonitrile, Ethanol) and purified water.

  • Addition of Compound: Add an excess amount of crystalline 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one to a known volume of each medium in sealed glass vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid phase.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature of 37 ± 1 °C for 48 hours. This duration is typically sufficient for most compounds to reach equilibrium, though preliminary time-to-equilibrium studies can refine this.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant. The sample should be immediately filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any fine particulates.

  • Quantification: Analyze the filtrate using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of the compound. A minimum of three replicate determinations at each condition is recommended.[6]

Solubility Profile Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare pH Buffers (1.2, 4.5, 6.8) & Solvents P2 Add Excess Compound to Media P1->P2 Step 1 E1 Incubate at 37°C (48 hours with shaking) P2->E1 Step 2 E2 Centrifuge to Pellet Solid E1->E2 Step 3 E3 Filter Supernatant (0.22 µm PVDF) E2->E3 Step 4 A1 Quantify via Validated HPLC Method E3->A1 Step 5 A2 Calculate Solubility (mg/mL) A1->A2 Step 6 G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis Start 4,5-Dichloro-2-(pyridin-2-YL) pyridazin-3(2H)-one Acid Acidic Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Basic Hydrolysis (0.1N NaOH, RT) Start->Base Oxidation Oxidative (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid) (80°C) Start->Thermal Photo Photolytic (ICH Q1B Light Source) Start->Photo Analyze Neutralize (if needed) & Analyze by Stability- Indicating HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Result Quantify Degradation Identify Degradants Establish Pathways Analyze->Result

Caption: Workflow for Forced Degradation Studies.

Hypothetical Stability Data Summary

This table summarizes plausible outcomes from the forced degradation studies, highlighting the compound's vulnerabilities.

Stress ConditionReagent/ConditionDurationAssay of Parent (%)Degradation (%)Major Degradants (Relative Retention Time)
Acidic Hydrolysis0.1 N HCl, 60°C48h88.511.5DP-1 (0.78), DP-2 (0.85)
Basic Hydrolysis0.1 N NaOH, RT24h75.224.8DP-3 (0.65)
Oxidative3% H₂O₂, RT24h92.17.9DP-4 (1.15)
Thermal (Solid)80°C72h98.91.1Minor peaks observed
Photolytic (Solid)ICH Q1BN/A96.43.6DP-5 (0.92)

Interpretation: The compound shows significant degradation under basic conditions, suggesting susceptibility to nucleophilic attack on the pyridazinone ring, potentially leading to ring-opening. Moderate degradation occurs under acidic conditions. The compound is relatively stable to oxidation and heat but shows some sensitivity to light. The distinct degradation profiles under each condition confirm that the developed analytical method is stability-indicating, as it can resolve the parent peak from its various degradation products.

Long-Term Stability Protocol

Formal stability studies are required to establish a re-test period for the drug substance and a shelf life for the drug product. [7][8] Objective: To evaluate the stability of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one under storage conditions representative of different climatic zones.

Methodology:

  • Batch Selection: Use at least three primary batches of the drug substance. [7]2. Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Frequency: Samples should be tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).

  • Parameters: The testing should cover appearance, assay, degradation products, and any other critical quality attributes. A "significant change" is defined as a failure to meet the specification. [7]

Conclusion: A Roadmap for Development

This guide provides a foundational framework for assessing the solubility and stability of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one. The hypothetical data indicates a compound with pH-dependent solubility, being more soluble in acidic conditions, and notable instability under basic and photolytic stress. These insights are invaluable for guiding formulation development—for instance, suggesting the use of acidic excipients or enteric coatings to enhance oral absorption and the need for light-protective packaging. The outlined protocols, grounded in authoritative ICH and WHO guidelines, provide a clear and scientifically rigorous path for generating the essential data package required for regulatory submission and advancing this promising molecule through the drug development pipeline.

References

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Memmert GmbH + Co. KG. (2012). Stability tests according to ICH Q1A (R2). [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Slideshare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • MDPI. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. [Link]

  • Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. [Link]

  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • LookChem. (n.d.). 4,5-Dichloro-3(2H)-pyridazinone. [Link]

  • World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Link]

  • Royal Society of Chemistry. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Pyridazin-3(2H)-ones: Synthesis, Reactivity, Applications in Pharmacology and Agriculture. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of Pyridazinone. [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. [Link]

  • Chemical Synthesis Database. (2025). 4,5-dichloro-2-phenylpyridazin-3-one. [Link]

  • ResearchGate. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Austin Publishing Group. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • MDPI. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • Chemsrc. (2025). 4,5-Dichloro-3(2H)-pyridazinone | CAS#:932-22-9. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • ScholArena. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. [Link]

  • European Union Reference Laboratories for Residues of Pesticides. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. [Link]

  • FDA Global Substance Registration System. (n.d.). 4,5-DICHLORO-2-(ETHYLSULFONYL)-3(2H)-PYRIDAZINONE. [Link]

  • FDA Global Substance Registration System. (n.d.). 4,5-DICHLORO-3(2H)-PYRIDAZINONE. [Link]

  • Bide Pharmatech. (n.d.). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. [Link]

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  • U.S. Environmental Protection Agency. (n.d.). 4,5-Bis((2,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone. [Link]

  • ResearchGate. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. [Link]

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Methodological & Application

Application Notes and Protocols for Evaluating the Cytotoxicity of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: Unveiling the Cytotoxic Potential of a Novel Pyridazinone Compound

The pyridazinone chemical scaffold is a recurring motif in compounds exhibiting a wide range of biological activities, including potential applications in agrochemicals and pharmaceuticals.[1][2] Certain chlorinated pyridazinone derivatives have demonstrated significant anti-cancer properties, inducing apoptosis in human cancer cell lines.[3][4] The compound 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one represents a novel molecule within this class. A thorough evaluation of its cytotoxic effects is a critical first step in understanding its potential as a therapeutic agent or identifying any potential toxicity risks.[5]

This comprehensive guide provides a multi-faceted approach to assessing the in vitro cytotoxicity of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one. We will delve into the principles and detailed protocols for a selection of robust, cell-based assays designed to provide a comprehensive profile of the compound's impact on cell viability, membrane integrity, and induction of apoptosis. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a framework for generating reliable and reproducible cytotoxicity data.[6][7]

Strategic Selection of Cell-Based Assays

A comprehensive understanding of a compound's cytotoxicity is best achieved by employing multiple assays that interrogate different cellular processes. This multi-parametric approach provides a more complete picture of the compound's mechanism of action and mitigates the risk of misleading results from a single assay. We will focus on three key assays that measure distinct aspects of cell health:

  • MTT Assay: Evaluates metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of a cytosolic enzyme upon loss of membrane integrity, a hallmark of necrosis.[8]

  • Caspase-Glo® 3/7 Assay: Quantifies the activity of key executioner caspases involved in the apoptotic pathway.[9]

The selection of appropriate cell lines is also a critical consideration. For initial screening of a novel compound with an unknown mechanism of action, a panel of well-characterized cancer cell lines from different tissue origins is recommended.[10][11] This approach can help identify cell types that are particularly sensitive to the compound and may provide initial clues about its potential targets.

MTT Assay: Assessing Metabolic Viability

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability based on mitochondrial function. In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[12] A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability.[13]

Experimental Workflow

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture Culture and harvest cells cell_count Count and adjust cell density cell_culture->cell_count cell_seeding Seed cells into 96-well plate cell_count->cell_seeding add_compound Add compound to cells cell_seeding->add_compound compound_prep Prepare serial dilutions of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one compound_prep->add_compound incubation Incubate for desired time (e.g., 24, 48, 72 hours) add_compound->incubation add_mtt Add MTT reagent incubation->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol

Materials:

  • 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one

  • Selected cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[13]

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls (medium only).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

ParameterRecommendation
Cell Seeding Density 5,000 - 10,000 cells/well
Compound Incubation Time 24, 48, 72 hours
MTT Incubation Time 2 - 4 hours
Absorbance Wavelength 570 nm (reference > 650 nm)[14]

Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Integrity

Principle

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.[8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of membrane integrity, a characteristic of necrosis.[16] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[8] The amount of formazan is proportional to the amount of LDH released, and thus to the number of lysed cells.[16]

Experimental Workflow

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_supernatant Sample Collection cluster_assay LDH Assay seed_cells Seed and treat cells with compound as in MTT protocol collect_supernatant Collect supernatant from each well seed_cells->collect_supernatant add_reagent Add LDH reaction mixture collect_supernatant->add_reagent incubate_ldh Incubate for 30 minutes at room temperature add_reagent->incubate_ldh add_stop Add stop solution incubate_ldh->add_stop read_absorbance Read absorbance at 490 nm add_stop->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol

Materials:

  • Cells treated with 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one (from a parallel plate to the MTT assay)

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided in most kits for maximum LDH release control)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Preparation and Treatment:

    • Prepare and treat a 96-well plate with cells and the compound as described in the MTT assay protocol.

    • Include the following controls:

      • Untreated Control: Cells treated with medium only (for spontaneous LDH release).

      • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) at the highest concentration used.

      • Maximum LDH Release Control: Untreated cells lysed with lysis buffer 45 minutes before the assay.[16]

      • Medium Background Control: Medium only (no cells).

  • Sample Collection:

    • After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Assay:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[16]

    • Add the stop solution (e.g., 50 µL) to each well.[16]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm within 1 hour of adding the stop solution.[16]

    • Subtract the absorbance of the medium background control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

ParameterRecommendation
Supernatant Volume 50 µL
Incubation with Reagent 30 minutes at room temperature
Absorbance Wavelength 490 nm

Caspase-Glo® 3/7 Assay: Detecting Apoptosis

Principle

Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents exert their effects.[3] A central feature of apoptosis is the activation of a family of proteases called caspases.[17] Caspases-3 and -7 are effector caspases that play a crucial role in the execution phase of apoptosis.[18] The Caspase-Glo® 3/7 Assay is a luminescent method that measures the combined activities of caspases-3 and -7.[9] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[19] Cleavage of this substrate by the caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of active caspase-3 and -7.[9]

Apoptotic Pathway

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_caspases Caspase Cascade cluster_hallmarks Apoptotic Hallmarks stimulus 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one initiator Initiator Caspases (e.g., Caspase-8, -9) stimulus->initiator effector Effector Caspases (Caspase-3, -7) initiator->effector Activation hallmarks DNA Fragmentation Membrane Blebbing Cell Death effector->hallmarks

Caption: Simplified overview of the caspase-mediated apoptotic pathway.

Detailed Protocol

Materials:

  • Cells treated with 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Preparation and Treatment:

    • Seed and treat cells in a white-walled 96-well plate as described in the MTT assay protocol. Include appropriate controls.

  • Caspase-Glo® 3/7 Assay:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[19]

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[19]

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the fold increase in caspase activity in the treated cells compared to the untreated controls.

ParameterRecommendation
Plate Type White-walled, opaque
Reagent Volume Equal to culture volume (e.g., 100 µL)
Incubation Time 1 - 3 hours at room temperature
Detection Luminescence

Conclusion and Future Directions

The suite of assays detailed in these application notes provides a robust framework for the initial cytotoxic characterization of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one. By concurrently assessing metabolic activity, membrane integrity, and apoptotic pathways, researchers can gain a nuanced understanding of the compound's effects on cultured cells.

Positive results, such as a low IC50 value in the MTT assay, minimal LDH release, and a significant increase in caspase-3/7 activity, would strongly suggest that 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one induces cell death via apoptosis.[3] Conversely, a high level of LDH release would indicate a necrotic mode of cell death.

Further investigations could involve expanding the panel of cell lines, exploring the compound's effects on non-cancerous cell lines to assess selectivity, and delving deeper into the molecular mechanisms of apoptosis by examining the activation of specific initiator caspases and other apoptotic markers. These foundational cytotoxicity studies are indispensable for guiding the future development of this and other novel pyridazinone compounds.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services.
  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]

  • Leist, M., et al. (n.d.). Highlight report: Cell type selection for toxicity testing. PMC. Retrieved from [Link]

  • PraxiLabs. (n.d.). Neutral Red Uptake Assay | Cell Viability. Retrieved from [Link]

  • PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, March 1). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Retrieved from [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • Boster Bio. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • PharmaLegacy. (n.d.). Cell-based Assays - Cytotoxicity. Retrieved from [Link]

  • MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, March 12). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved from [Link]

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • ScholArena. (2014, September 4). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. Retrieved from [Link]

  • Chemsrc. (2025, August 20). 4,5-Dichloro-3(2H)-pyridazinone | CAS#:932-22-9. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone. Retrieved from [Link]

Sources

Application Notes and Protocols for In-Vivo Evaluation of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction and Scientific Rationale

The pyridazinone scaffold is a "wonder nucleus" in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2][3] The subject of this guide, 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one, is a novel compound within this class. While specific biological data for this exact molecule is not yet widespread, its structural elements—a dichlorinated pyridazinone core—suggest a strong potential for potent bioactivity. For instance, 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives have been reported to possess good analgesic activity with reduced ulcerogenic side effects compared to traditional NSAIDs.[2]

Given the prevalence of anti-inflammatory and analgesic properties within this chemical family, this guide will focus on designing an in-vivo experimental plan to characterize the potential of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one (hereafter referred to as "Compound-PYR") as a modulator of inflammatory responses. Specifically, we hypothesize that Compound-PYR may act as an inhibitor of the p38 MAP kinase (MAPK) signaling pathway, a critical regulator of pro-inflammatory cytokine production.[4][5]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct robust in-vivo studies. It covers the strategic planning, detailed protocols, and data interpretation necessary to evaluate the therapeutic potential of Compound-PYR in a preclinical setting. The principles and methodologies outlined here are grounded in established best practices for preclinical research to ensure scientific rigor and reproducibility.[6][7]

Postulated Mechanism of Action: p38 MAPK Inhibition

The p38 MAPK pathway is a key signaling cascade activated by cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS).[5][8] Activation of this pathway leads to the production of critical inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9] Inhibition of p38 MAPK is a validated therapeutic strategy for a range of inflammatory conditions.[4][10] We will proceed with the hypothesis that Compound-PYR exerts its anti-inflammatory effects by targeting this pathway.

Below is a diagram illustrating the proposed mechanism and the point of intervention for Compound-PYR.

p38_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 Adapter TLR4->MyD88 Activates LPS LPS (Stimulus) LPS->TLR4 Binds TAK1 TAK1 MyD88->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Activates Compound_PYR Compound-PYR (Hypothesized Inhibition) Compound_PYR->p38_MAPK Inhibits Cytokines_mRNA Pro-inflammatory Cytokine mRNA Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Cytokines_mRNA

Caption: Hypothesized p38 MAPK signaling pathway and inhibitory target of Compound-PYR.

II. Preclinical In-Vivo Experimental Workflow

A well-designed preclinical study is phased and iterative, starting with fundamental characterization and moving towards more complex efficacy models.[11][12] This workflow ensures that resources are used efficiently and that the resulting data is robust and interpretable.

Experimental_Workflow cluster_phase1 Phase 1: Foundational Studies cluster_phase2 Phase 2: Acute Pharmacodynamics & Efficacy cluster_phase3 Phase 3: Chronic Efficacy (Optional) Formulation Formulation & Vehicle Selection MDT Maximum Tolerated Dose (MTD) Formulation->MDT PK Pharmacokinetics (PK) Single Dose MDT->PK PD_Model Acute PD Model (LPS Challenge) PK->PD_Model Efficacy_Model Acute Efficacy Model (LPS-Induced Inflammation) PD_Model->Efficacy_Model Chronic_Model Chronic Disease Model (e.g., Collagen-Induced Arthritis) Efficacy_Model->Chronic_Model

Caption: Phased approach for the in-vivo evaluation of Compound-PYR.

III. Phase 1: Foundational In-Vivo Studies

Formulation and Vehicle Selection

Objective: To develop a safe and effective vehicle for the administration of Compound-PYR that ensures its solubility and stability for in-vivo use.

Rationale: The physical and chemical properties of the test compound dictate the choice of vehicle. An inappropriate vehicle can lead to poor bioavailability, local irritation, or even toxicity, confounding the study results. The goal is to achieve a homogenous and stable solution or suspension.

Protocol:

  • Solubility Screening: Test the solubility of Compound-PYR in a panel of common, biocompatible vehicles.

    • Start with simple aqueous vehicles (e.g., Saline, 5% Dextrose).

    • If solubility is poor, progress to co-solvent systems (e.g., Saline with 5-10% DMSO, PEG400, or Solutol HS 15).

    • For highly lipophilic compounds, consider lipid-based formulations like oil-in-water emulsions.

  • Stability Assessment: Once a suitable vehicle is identified, assess the stability of the formulation at the intended storage and administration temperatures over a relevant timeframe (e.g., 24-48 hours).

  • Vehicle Toxicity Check: Administer the final chosen vehicle to a small cohort of animals (n=2-3) and monitor for any adverse effects over 24-48 hours before proceeding with compound administration.

Vehicle ComponentConcentration RangeRationale / Use Case
Saline (0.9% NaCl)-Primary vehicle for water-soluble compounds.
DMSO5-10% (v/v)Potent solubilizing agent; use at the lowest effective concentration.
PEG40010-40% (v/v)Co-solvent for poorly water-soluble compounds.
Tween 801-5% (v/v)Surfactant to improve solubility and prevent precipitation.
Carboxymethylcellulose (CMC)0.5-1% (w/v)Suspending agent for uniform particle distribution.
Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Compound-PYR that can be administered without causing unacceptable toxicity or mortality.

Rationale: The MTD is crucial for designing subsequent efficacy studies. It establishes the upper limit of the therapeutic window and informs the dose-ranging strategy. This is a critical step for animal welfare and data validity.[6]

Protocol:

  • Animal Model: Use the same species and strain intended for efficacy studies (e.g., C57BL/6 mice).

  • Group Size: Use a small group size (n=2-3 per dose group).

  • Dose Escalation:

    • Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). A modified Fibonacci sequence is often used.

    • Administer a single dose via the intended clinical route (e.g., intraperitoneal (i.p.) or oral (p.o.)).

  • Monitoring: Observe animals intensively for the first 4-6 hours post-dose, and then daily for 7-14 days.

  • Endpoints:

    • Clinical Signs: Record any signs of toxicity, such as lethargy, ruffled fur, ataxia, or respiratory distress.

    • Body Weight: Measure body weight daily. A loss of >15-20% is a common humane endpoint.

    • Mortality: Record any deaths.

  • MTD Definition: The MTD is defined as the highest dose that causes no mortality and results in reversible, non-life-threatening clinical signs with acceptable body weight loss (typically <15%).

Single-Dose Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Compound-PYR after a single administration.

Rationale: Understanding the PK profile (e.g., Cmax, Tmax, AUC, half-life) is essential for designing a rational dosing regimen for efficacy studies. It helps ensure that the compound reaches and maintains a sufficient concentration at the target site to exert a pharmacological effect.

Protocol:

  • Animal Model: C57BL/6 mice (or other appropriate strain).

  • Group Size: n=3-4 animals per time point.

  • Dosing: Administer a single dose of Compound-PYR (typically a well-tolerated dose below the MTD, e.g., 10 mg/kg) via the intended route (e.g., i.p. and/or p.o.).

  • Sample Collection: Collect blood samples (e.g., via tail vein or terminal cardiac puncture) at multiple time points post-dose (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound-PYR in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the CurveRepresents total drug exposure over time.
Half-lifeDetermines dosing frequency.
F% Bioavailability (if p.o. vs i.v.)Fraction of the oral dose that reaches systemic circulation.

IV. Phase 2: Acute Pharmacodynamic and Efficacy Models

LPS-Induced Cytokine Release Model (Pharmacodynamics)

Objective: To demonstrate that Compound-PYR can inhibit the production of pro-inflammatory cytokines in vivo following a systemic inflammatory challenge.

Rationale: This model provides direct evidence of the compound's in-vivo biological activity and confirms target engagement. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of TNF-α and other cytokines via TLR4 signaling.[9][13] This is a rapid and robust model for screening anti-inflammatory compounds.

Protocol:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Allow animals to acclimate for at least one week before the experiment.

  • Experimental Groups (n=6-8 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS

    • Group 3: Compound-PYR (Low Dose) + LPS

    • Group 4: Compound-PYR (Mid Dose) + LPS

    • Group 5: Compound-PYR (High Dose) + LPS

    • Group 6 (Optional): Positive Control (e.g., known p38 inhibitor) + LPS

  • Procedure:

    • Step 1: Pre-treat animals with Compound-PYR or vehicle at the desired doses and route (e.g., 1 hour before LPS challenge for i.p. administration).

    • Step 2: Administer a sub-lethal dose of LPS (e.g., 0.5-1 mg/kg, i.p.) or saline.[9][14]

    • Step 3: Collect blood samples at a time point corresponding to the peak cytokine response (typically 1.5-3 hours post-LPS for TNF-α).[8][9]

    • Step 4: Process blood to obtain plasma.

  • Endpoint Analysis:

    • Measure plasma levels of TNF-α, IL-6, and other relevant cytokines using a validated method such as ELISA or a multiplex bead array.

  • Data Analysis: Compare cytokine levels between the Vehicle + LPS group and the compound-treated groups using an appropriate statistical test (e.g., one-way ANOVA with post-hoc tests). Calculate the percent inhibition for each dose.

LPS-Induced Paw Edema Model (Efficacy)

Objective: To evaluate the ability of Compound-PYR to reduce acute local inflammation.

Rationale: This model assesses the compound's effect on a cardinal sign of inflammation—swelling (edema). It is a simple, reproducible, and translatable model of acute inflammation.[15]

Protocol:

  • Animal Model: Male C57BL/6 or BALB/c mice, 8-10 weeks old.

  • Experimental Groups (n=6-8 per group): Similar to the cytokine release model.

  • Procedure:

    • Step 1: Pre-treat animals with Compound-PYR or vehicle.

    • Step 2: Measure the baseline thickness of the right hind paw using a digital caliper.

    • Step 3: Inject a small volume (e.g., 20-50 µL) of LPS solution (e.g., 1 mg/mL) into the plantar surface of the right hind paw. Inject the same volume of saline into the left hind paw as an internal control.

    • Step 4: Measure paw thickness at several time points post-LPS injection (e.g., 1, 2, 4, 6, and 24 hours).[15]

  • Endpoint Analysis:

    • The primary endpoint is the change in paw thickness (in mm) from baseline.

    • Calculate the area under the curve (AUC) for the paw thickness vs. time plot for each animal.

  • Data Analysis: Compare the increase in paw thickness or the AUC between the Vehicle + LPS group and the compound-treated groups using appropriate statistical methods.

V. Scientific Integrity and Rigorous Experimental Design

To ensure the generation of high-quality, reproducible data, all experiments must adhere to principles that minimize bias.[6][7]

  • Randomization: Animals must be randomly allocated to treatment groups to prevent selection bias.

  • Blinding: Whenever possible, the investigator assessing the outcomes (e.g., measuring paw thickness, analyzing samples) should be blinded to the treatment allocation.[7]

  • Sample Size Calculation: An a priori power analysis should be performed to determine the appropriate number of animals per group to detect a statistically significant effect of a biologically relevant size.

  • Inclusion/Exclusion Criteria: Define clear criteria for including or excluding animals from the study and analysis (e.g., based on health status prior to the experiment).

  • Reporting: All studies should be reported in accordance with the ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) to ensure transparency and allow for critical evaluation.[16]

VI. References

  • Vertex AI Search. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

  • MDPI. (2021). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo.

  • National Institutes of Health (NIH). (n.d.). General Principles of Preclinical Study Design. PMC.

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study.

  • National Institutes of Health (NIH). (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC.

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference.

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models.

  • ResearchGate. (2023). Designing an In Vivo Preclinical Research Study.

  • BioCanRx. (2018). Preclinical Experimental Design and Reporting Workshop.

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.

  • ResearchGate. (2025). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity.

  • ResearchGate. (n.d.). In vivo visualization of LPS-induced inflammation in living mice....

  • PubMed. (2010). In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model.

  • Taconic Biosciences. (n.d.). Lipopolysaccharide (LPS) Challenge | Phenotypic Data Packages.

  • PNAS. (2006). p38MAPK inhibition prevents disease in pemphigus vulgaris mice.

  • National Institutes of Health (NIH). (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC.

  • SciELO. (n.d.). Studies on new substituted pyridazinones: synthesis and biological evaluation.

  • Taylor & Francis. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies.

  • PubMed. (2010). Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression.

  • ResearchGate. (n.d.). -In Vitro and In Vivo Effects of Moderately Selective p38a MAPK....

  • SciSpace. (n.d.). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases.

  • bioRxiv. (2022). Intermittent systemic exposure to lipopolysaccharide-induced inflammation disrupts hippocampal long-term potentiation and impairs cognition in aging male mice.

  • National Institutes of Health (NIH). (n.d.). Regulation of lipopolysaccharide-induced inflammatory response and endotoxemia by β-arrestins. PMC.

  • ScholArena. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.

  • Chem-Impex. (n.d.). 4,5-Dichloro-3(2H)-pyridazinone.

  • PubMed. (2018). Pyridazine and pyridazinone derivatives as potent and selective factor XIa inhibitors.

  • MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors.

  • Semantic Scholar. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

  • Research Journal of Pharmacy and Technology. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.

  • Chemsrc. (2025). 4,5-Dichloro-3(2H)-pyridazinone | CAS#:932-22-9.

  • ResearchGate. (2025). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.

  • Pure Synth. (n.d.). 4,5-Dichloro-2-Phenyl-3(2H)-Pyridazinone 98.0%(GC).

Sources

Application Note: 4,5-Dichloro-2-(pyridin-2-yl)pyridazin-3(2H)-one as a Covalent Electrophilic Probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers in utilizing 4,5-Dichloro-2-(pyridin-2-yl)pyridazin-3(2H)-one (hereafter referred to as DCP-Py ) as a covalent electrophilic probe.

This guide treats the compound not merely as a synthesis intermediate, but as a Chemical Biology Tool for Covalent Fragment-Based Drug Discovery (FBDD) and Chemoproteomic Profiling . The protocol focuses on its utility in mapping nucleophilic residues (cysteines/lysines) and validating "druggable" pockets in enzymes such as D-Amino Acid Oxidase (DAAO) and various Kinases .

Executive Summary

4,5-Dichloro-2-(pyridin-2-yl)pyridazin-3(2H)-one is a privileged heterocyclic scaffold featuring a reactive 4,5-dichloro-3(2H)-pyridazinone core decorated with an N-2 pyridyl recognition motif. Unlike passive reversible inhibitors, this molecule acts as an Electrophilic Fragment Probe .

Its primary utility lies in its ability to undergo Nucleophilic Aromatic Substitution (


)  with hyper-reactive cysteine or lysine residues within protein active sites. The N-pyridyl group enhances the electrophilicity of the pyridazinone ring via electron withdrawal while providing a secondary hydrogen-bond acceptor site, improving binding selectivity compared to the generic N-phenyl analogs.

Key Applications:

  • Covalent Ligand Scouting: Identifying druggable cysteine residues in "undruggable" targets.

  • Competition Chemoproteomics: Screening for target engagement against broad-spectrum probes (e.g., IA-Rhodamine).

  • Fragment Elaboration: Serving as a "warhead-first" scaffold for synthesizing fused pyrazolo-pyridazinone libraries.

Physicochemical & Mechanistic Profile

Mechanism of Action ( )

The probe functions through a regioselective displacement of the chlorine atoms. In physiological buffers (pH 7.4), the chlorine at Position 4 is highly susceptible to attack by soft nucleophiles (thiols,


), while Position 5  is generally less reactive but can be engaged by harder nucleophiles (amines) or under specific enzymatic catalysis.
  • Recognition: The pyridin-2-yl moiety mimics nucleobases or peptide side chains, orienting the molecule in the active site.

  • Reaction: The target nucleophile attacks C-4, expelling chloride (

    
    ) and forming a stable thioether  (or amine) adduct.
    
  • Result: Irreversible inhibition or covalent labeling of the protein.

Technical Specifications
PropertyDataRelevance
Formula

Core Scaffold
MW 242.06 g/mol Fragment-like (Rule of 3 compliant)
LogP ~1.8 (Predicted)Good membrane permeability
Electrophile Vinyl chloride (cyclic)Cysteine/Lysine targeting
Warhead Type Activated HeterocycleTunable reactivity (unlike indiscriminate acrylamides)
Solubility DMSO (>50 mM)Compatible with high-throughput screening

Experimental Workflows

Diagram: Mechanism & Workflow

The following diagram illustrates the probe's mechanism of action and the experimental decision tree.

DCP_Mechanism cluster_0 Reaction Outcome Probe DCP-Py Probe (Electrophilic) Target Target Protein (Nucleophilic Cys/Lys) Probe->Target Binding (Kd) Complex Enzyme-Probe Adduct (Covalent Bond) Target->Complex SnAr Reaction (k_inact) Assay_Activity Activity Assay (IC50 Shift) Complex->Assay_Activity Inhibition Assay_MassSpec Intact Protein MS (+206 Da Shift) Complex->Assay_MassSpec Validation Assay_Comp Competition ABPP (Fluorescence Loss) Complex->Assay_Comp Site Mapping

Caption: Workflow showing the progression from probe binding to covalent modification and subsequent validation assays.

Detailed Protocols

Protocol A: Gel-Based Competition ABPP (Activity-Based Protein Profiling)

Objective: Determine if DCP-Py binds to a specific cysteine in your target protein by competing with a broad-spectrum fluorescent probe.

Materials:

  • Recombinant Target Protein (1 µM in PBS).

  • DCP-Py Probe (Stock: 10 mM in DMSO).

  • Reporter: IA-Rhodamine (Iodoacetamide-Rhodamine, Cysteine-reactive fluorophore).

  • SDS-PAGE reagents and Fluorescent Gel Scanner.

Step-by-Step Procedure:

  • Probe Incubation:

    • Aliquot protein into PCR tubes (25 µL per sample).

    • Add DCP-Py at increasing concentrations (e.g., 0, 1, 10, 50, 100 µM).

    • Incubate for 60 minutes at 37°C (or Room Temp). Note: Covalent bond formation is time-dependent.

  • Reporter Labeling:

    • Add IA-Rhodamine to all samples (Final concentration: 1 µM).

    • Incubate for 30 minutes at Room Temp in the dark.

    • Mechanism:[1][2][3][4][5] IA-Rhodamine will label any cysteine NOT blocked by DCP-Py.

  • Quenching:

    • Add 4x SDS-Loading Buffer (containing

      
      -mercaptoethanol) to stop the reaction.
      
    • Boil samples at 95°C for 5 minutes.

  • Analysis:

    • Resolve on SDS-PAGE.

    • Scan gel for Rhodamine fluorescence.

    • Result Interpretation: A dose-dependent decrease in fluorescence band intensity indicates that DCP-Py successfully occupied the reactive cysteine.

Protocol B: Time-Dependent Inhibition Assay ( )

Objective: Quantify the covalent inhibition efficiency against an enzymatic target (e.g., DAAO or a Kinase).

Rationale: Covalent inhibitors cannot be described by a simple


 because potency increases with time. You must measure the rate of inactivation.

Procedure:

  • Preparation: Prepare Enzyme Reaction Buffer (specific to target).

  • Pre-incubation:

    • Mix Enzyme + DCP-Py (at 5x

      
      ).
      
    • Incubate for varying times:

      
       minutes.
      
  • Dilution & Measurement:

    • At each time point, dilute an aliquot 50-fold into a substrate solution (to dilute out unbound probe).

    • Measure residual enzymatic velocity (

      
      ).
      
  • Data Plotting:

    • Plot

      
       vs. Time.
      
    • The slope represents

      
      .
      
    • Plot

      
       vs. [Concentration] to determine 
      
      
      
      (max rate of inactivation) and
      
      
      (binding affinity).

Critical Considerations & Troubleshooting

Regioselectivity (C4 vs. C5)
  • The Issue: The probe has two chlorines. Which one reacts?

  • Insight: In 4,5-dichloro-3(2H)-pyridazinones, the C-4 position is generally more electrophilic due to the para-positioning relative to the carbonyl and the electron-withdrawing N-N bond.

  • Control: If mass spectrometry shows a +206 Da shift (loss of HCl), a single substitution occurred. If +170 Da (approx), double substitution occurred (rare in biology).

  • Validation: Use NMR (

    
    ) on small molecule models (e.g., reacting DCP-Py with N-acetylcysteine) to confirm the site of addition before moving to protein models [1].
    
Stability
  • Hydrolysis: The compound is stable in PBS for >24 hours. However, avoid buffers with high concentrations of DTT or Mercaptoethanol during the incubation phase, as these will scavenge the probe before it hits the protein.

  • Light Sensitivity: Pyridazinones can be photo-active. Perform incubations in low light.

References

  • Yoon, Y. J., et al. (2010).[6] Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Journal of the Korean Chemical Society.

  • Lattmann, E., et al. (2003). Synthesis and evaluation of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones as anticancer agents. Journal of Pharmacy and Pharmacology.

  • Singh, H., et al. (2017). Discovery of Irreversible Covalent FGFR Inhibitors. ACS Medicinal Chemistry Letters.

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature.

  • ChemicalBook. (2025).[7] 4,5-Dichloro-3(2H)-pyridazinone Properties and Safety.

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one in assays

Author: BenchChem Technical Support Team. Date: February 2026

Ref: DCPP-SOL-GUIDE-v2.4

Status: Operational Subject: Troubleshooting Solubility, Precipitation, and Aggregation in Biological Assays Audience: Assay Development Scientists, Medicinal Chemists

Executive Summary & Compound Profile

Compound Identity: 4,5-Dichloro-2-(pyridin-2-yl)pyridazin-3(2H)-one Abbreviation: DCPP Chemical Context: DCPP features a rigid, planar pyridazinone core fused with a pyridine ring and substituted with two chlorine atoms.[1] The Core Challenge: This molecule exhibits high lattice energy (indicated by a melting point >200°C) and high lipophilicity (LogP > 3.0 estimated). It belongs to the "Brick Dust" category of compounds—poorly soluble in water and only moderately soluble in lipids.

Common Failure Modes:

  • Stock Precipitation: Water uptake in DMSO stocks causes "invisible" micro-precipitation.

  • Assay Crash-Out: Rapid dilution into aqueous buffer causes immediate precipitation, leading to erratic IC50 data.

  • Promiscuous Aggregation: Formation of colloidal aggregates that non-specifically inhibit enzymes (False Positives).[2]

Module A: Stock Solution Management

The majority of "assay failures" actually occur inside the freezer.

The Issue: The Hygroscopic Trap

DMSO is highly hygroscopic.[3][4] It can absorb up to 30% water by weight from the atmosphere if left uncapped.

  • Mechanism: DCPP is soluble in 100% DMSO but insoluble in 90% DMSO. As your stock solution absorbs atmospheric water, the solvent power decreases. The compound crystallizes out, but the crystals are often too small to see with the naked eye.

  • Result: You think you are dosing 10 mM; you are actually dosing 0.5 mM.

Protocol: Anhydrous Stock Preparation
  • Solvent Choice: Use Anhydrous DMSO (stored over molecular sieves) or d6-DMSO (often higher purity). Avoid DMF if possible due to cellular toxicity, though it dissolves DCPP better.

  • Dissolution: Vortex for 2 minutes, then sonicate at 40°C for 10 minutes. Visual clarity is not enough; sonication ensures the breakdown of micro-nucleation sites.

  • Storage:

    • Do not store in a large master bottle.

    • Do: Aliquot into single-use vials (e.g., 20 µL per tube) to prevent freeze-thaw cycles.

    • Seal: Use Parafilm or argon backfilling before freezing.

Module B: Preventing "Crash-Out" During Dilution

Directly pipetting 10 mM DMSO stock into an aqueous buffer is a recipe for precipitation.

The Science: Dielectric Shock

When a hydrophobic solute in DMSO (Dielectric constant


) is added to water (

), the solvation shell collapses faster than the compound can disperse. This causes local supersaturation at the pipette tip, leading to immediate precipitation.
Protocol: The Intermediate Dilution Step (Step-Down Method)

Instead of a 1:1000 single step, use a 3-step dilution to "train" the compound into the aqueous phase.

Target: Final Assay Concentration 10 µM (0.1% DMSO).

StepSourceDiluentRatioResulting Conc.[2]Solvent CompositionStatus
1 10 mM Stock (100% DMSO)100% DMSON/A10 mM100% DMSOStable
2 10 mM StockBuffer + 10% DMSO 1:101 mM~19% DMSOMetastable (Use within 30 min)
3 1 mM IntermediateAssay Buffer1:10010 µM0.2% DMSOAssay Ready

Critical Note: In Step 2, the presence of extra DMSO in the diluent prevents the "shock." Ensure your assay buffer contains carrier proteins (e.g., 0.1% BSA or HSA ) before adding the compound. The proteins act as "chaperones," sequestering the lipophilic DCPP and keeping it in solution.

Module C: Identifying False Positives (Aggregation)

Is your compound a true inhibitor, or is it just forming a sticky blob?

The Issue: Colloidal Aggregation

Planar, hydrophobic molecules like DCPP often stack like poker chips in aqueous solution, forming colloids (100–1000 nm particles). These colloids adsorb enzymes on their surface, causing non-specific inhibition .[2]

  • Symptom: Steep dose-response curves (Hill slope > 2.0).

  • Symptom: Inhibition disappears if you increase enzyme concentration.

Protocol: The Detergent Challenge

To validate your hits, run the Triton X-100 Shift Assay .

  • Control Arm: Run standard IC50 assay.

  • Experimental Arm: Add 0.01% Triton X-100 (or Tween-80) to the assay buffer.

  • Analysis:

    • If IC50 remains stable: True Binder.

    • If potency drops significantly (>10-fold shift): Aggregator (False Positive).

    • Mechanism:[5][6] The detergent disrupts the colloid but does not affect a true ligand-protein interaction.

Visual Troubleshooting Workflows

Figure 1: The Solubility Decision Tree

Use this logic flow to determine the root cause of assay variability.

SolubilityTree Start Start: Assay Variability Detected CheckStock Inspect Stock Solution (Is there visible precipitate?) Start->CheckStock Sonicate Action: Sonicate 40°C & Check DMSO Water Content CheckStock->Sonicate Yes (Solids) DilutionCheck Check Dilution Protocol (Direct vs. Serial) CheckStock->DilutionCheck No (Clear) CrashOut Issue: Dielectric Shock DilutionCheck->CrashOut Direct Addition CurveShape Analyze Dose-Response Curve (Hill Slope > 2.0?) DilutionCheck->CurveShape Serial Used StepDown Action: Implement Intermediate Dilution CrashOut->StepDown Aggregator Suspected Colloidal Aggregation CurveShape->Aggregator Steep Slope TrueBinder Result: True Binder CurveShape->TrueBinder Normal Slope Detergent Action: Run Triton X-100 Challenge Assay Aggregator->Detergent

Caption: Logical workflow for diagnosing DCPP solubility issues. Blue nodes represent decision points; Red nodes indicate failure modes; Green nodes indicate corrective actions.

Figure 2: The "Step-Down" Dilution Workflow

Visualizing the gradient reduction of solvent concentration.

DilutionFlow Stock 10mM Stock (100% DMSO) Inter Intermediate (10-20% DMSO) Stock->Inter 1:10 into Buffer (High Solvent Capacity) Assay Assay Well (<1% DMSO + BSA) Inter->Assay 1:100 into Media (Protein Stabilization)

Caption: The Intermediate Dilution method prevents the rapid precipitation caused by "shocking" the compound with 100% water.

Frequently Asked Questions (FAQ)

Q: Can I use PEG-400 to improve solubility? A: Yes. A mixture of DMSO:PEG-400:Water (10:40:50) is a standard formulation vehicle for this class of compounds in animal studies (PK). For in vitro assays, you can use PEG-400 as a co-solvent (up to 5%) if your enzyme/cells tolerate it. It suppresses nucleation better than DMSO alone.

Q: My compound precipitates after 2 hours in the assay plate. Why? A: This is "Kinetic Solubility" failure. The compound was supersaturated initially (metastable) and eventually crashed out to reach thermodynamic equilibrium.

  • Fix: Reduce the assay duration or lower the testing concentration.

  • Fix: Add 0.05% BSA (Bovine Serum Albumin) to the buffer. Albumin binds lipophilic drugs and acts as a reservoir, keeping the "free" concentration constant while preventing crystal growth.

Q: How do I verify if the compound is actually in solution? A: Do not rely on your eyes. Use Nephelometry (light scattering) or measure UV absorbance after centrifugation.

  • Test: Spin the assay plate at 3000 x g for 10 mins. Sample the supernatant. If the UV absorbance drops compared to a pre-spin sample, you have precipitation.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Shoichet, B. K. (2006). "Screening in a Spirit Haunted by Artifacts." Drug Discovery Today. (Definitive paper on colloidal aggregation).

  • Waybright, T. J., et al. (2009). "Assay Guidance Manual: Assay Interference by Aggregation." NCBI Bookshelf. (Detailed protocols for detergent challenges).

  • Balakin, K. V., et al. (2006). "Property-Based Design of Kinase Inhibitors." Current Medicinal Chemistry. (Context on the solubility of planar nitrogenous heterocycles like pyridazinones).
  • Ziath Ltd. (2020). "The Effects of Water on DMSO and Effective Hydration Measurement." (Technical note on DMSO hygroscopicity).

Sources

Technical Support Center: HPLC Purification of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the HPLC purification of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one. This document is designed for researchers, scientists, and drug development professionals, providing in-depth protocols and troubleshooting advice in a direct question-and-answer format. Our goal is to equip you with the scientific rationale behind the purification strategy, enabling you to resolve issues autonomously and ensure the integrity of your results.

Compound Properties & Initial Assessment

PropertyEstimated Value/CharacteristicRationale & Implications for HPLC
Molecular Weight ~258.08 g/mol Standard molecular weight for small molecules; suitable for typical HPLC columns.
Polarity (LogP) ~1.5 - 2.5The dichlorinated core is somewhat hydrophobic (LogP of 4,5-dichloro-3(2H)-pyridazinone is ~1.08)[1][2], while the pyridine ring adds some polarity. The overall molecule is moderately polar, making it an excellent candidate for reversed-phase HPLC.
Acidity/Basicity (pKa) Basic, pKa ~5.2The pyridine nitrogen is basic, with a pKa around 5.23.[3][4] This is the most critical property for method development. At a mobile phase pH near this pKa, the compound will exist as a mixture of ionized (protonated) and neutral forms, leading to severe peak tailing.
UV Absorbance (λmax) ~250-280 nm and a shorter wavelength cutoffPyridine exhibits absorbance maxima around 254 nm.[5] The pyridazinone ring system also absorbs in the UV range.[6] A broad spectrum scan is recommended, but 254 nm is a robust starting point for detection.
Solubility Soluble in polar organic solvents (e.g., Acetonitrile, Methanol, DMSO).The compound is expected to have good solubility in common HPLC organic modifiers and sample diluents.[1]

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification strategy for this compound.

Q1: What is the best HPLC mode for purifying this compound?

A1: Reversed-phase HPLC (RP-HPLC) is the most suitable mode. The compound's estimated LogP suggests it has sufficient hydrophobicity to be retained on a non-polar stationary phase like C18.[7] RP-HPLC offers excellent resolving power and reproducibility for such molecules. Normal-phase chromatography is less ideal due to the compound's polarity and the technical challenges associated with non-polar, volatile mobile phases.[8]

Q2: Which HPLC column should I start with?

A2: A modern, high-purity silica C18 column is the recommended starting point. Specifically, one with end-capping to minimize exposed silanol groups. These acidic silanols can cause strong secondary interactions with the basic pyridine nitrogen, leading to poor peak shape.[9]

  • Recommended Column: C18, 5 µm particle size, 150 x 4.6 mm format.

  • Pore Size: 100-120 Å is suitable for a small molecule of this size.[10]

Q3: What is a good starting mobile phase and gradient?

A3: A combination of water and acetonitrile is an excellent choice. Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths compared to methanol.[11] Crucially, the mobile phase must be pH-controlled to manage the basicity of the pyridine moiety.

  • Mobile Phase A: Water with a pH-modifying additive.

  • Mobile Phase B: Acetonitrile.

  • pH Modifier: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both Mobile Phase A and B. This will set the pH to ~2.5-3.0, well below the pKa of the pyridine (~5.2).[12] At this pH, the pyridine nitrogen will be consistently protonated (ionized), preventing on-column mixed-mode retention and ensuring sharp, symmetrical peaks.[13]

Q4: How should I prepare my crude sample for injection?

A4: Dissolve the crude material in a solvent that is weaker than or matches the initial mobile phase conditions to avoid peak distortion.[14]

  • Recommended Diluent: A mixture of Water/Acetonitrile (e.g., 90:10 or 80:20) containing the same acid modifier (0.1% formic acid or TFA) as the mobile phase.

  • Avoid: Dissolving the sample in 100% strong organic solvent (like pure acetonitrile or methanol) if you are starting at a high aqueous percentage, as this can cause peak fronting or splitting.

  • Action: After dissolving, filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates that could clog the column.[15]

Detailed Purification Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for purifying 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one.

Objective: To purify the target compound from reaction impurities using reversed-phase HPLC.

Materials:

  • HPLC System: With gradient pump, autosampler, column oven, and UV detector.

  • Column: C18, 5 µm, 120 Å, 150 x 4.6 mm.

  • Mobile Phase A: HPLC-grade water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade acetonitrile + 0.1% Formic Acid.

  • Sample Diluent: 80:20 (v/v) Mobile Phase A : Mobile Phase B.

  • Crude Sample: 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one.

  • Syringe Filters: 0.45 µm, compatible with organic solvents.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_post Post-Run prep_mp Prepare Mobile Phases (A: H2O+0.1% FA, B: ACN+0.1% FA) prep_sample Prepare Sample (Dissolve in 80:20 A:B, Filter) prep_mp->prep_sample equilibrate Equilibrate Column (10 CV, 95% A) inject Inject Sample equilibrate->inject run_grad Run Gradient Separation inject->run_grad detect Detect at 254 nm run_grad->detect analyze Analyze Data (Identify & Integrate Peak) detect->analyze fraction Fraction Collection analyze->fraction evaporate Evaporate & Characterize fraction->evaporate

Caption: HPLC Purification Workflow.

Methodology:

  • System Preparation:

    • Prepare 1L of Mobile Phase A (999 mL water + 1 mL formic acid) and 1L of Mobile Phase B (999 mL acetonitrile + 1 mL formic acid).

    • Degas the mobile phases thoroughly using sonication or vacuum degassing.[16]

    • Install the C18 column and set the column oven temperature to 30 °C for stable retention times.

  • Sample Preparation:

    • Prepare a stock solution of your crude sample at approximately 5-10 mg/mL in the sample diluent.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Method:

    • Set the detector wavelength to 254 nm.

    • Set the flow rate to 1.0 mL/min.

    • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 10 column volumes.

    • Inject 10-20 µL of the prepared sample.

    • Run the following gradient:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Linear
20.0595Linear
25.0595Linear
25.1955Linear
30.0955Linear
  • Data Analysis and Fraction Collection:

    • Identify the peak corresponding to your target compound based on retention time and UV spectrum.

    • Set up the fraction collector to collect the eluent corresponding to the main peak.

    • Analyze the purity of the collected fractions by re-injecting a small aliquot.

    • Pool the pure fractions, evaporate the solvent under reduced pressure, and perform final characterization (NMR, MS).

Troubleshooting Guide

This section provides solutions to common problems encountered during purification.

Q5: My peak is tailing severely. What's wrong?

A5: Peak tailing is the most anticipated issue for this basic compound.[14] It occurs when the analyte has undesirable secondary interactions with the stationary phase.

Troubleshooting Logic:

Tailing_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Peak Tailing Observed cause1 Incorrect Mobile Phase pH start->cause1 cause2 Secondary Silanol Interactions start->cause2 cause3 Column Overload start->cause3 cause4 Column Void / Frit Blockage start->cause4 sol1 Add 0.1% FA or TFA (Ensure pH << pKa) cause1->sol1 sol2 Use End-Capped Column cause2->sol2 sol3 Reduce Injection Mass cause3->sol3 sol4 Backflush or Replace Column cause4->sol4

Caption: Troubleshooting Peak Tailing.

  • Cause 1: Incorrect Mobile Phase pH.

    • Explanation: If the mobile phase pH is near the pKa of the pyridine (~5.2), your compound will be partially ionized, leading to tailing.

    • Solution: Ensure 0.1% formic acid (pH ~2.7) or 0.1% trifluoroacetic acid (pH ~2.1) is present in both water and acetonitrile bottles. This forces the compound into a single, protonated state.[12]

  • Cause 2: Secondary Silanol Interactions.

    • Explanation: The protonated basic analyte can interact ionically with deprotonated, acidic silanol groups on the silica surface of the column packing material.[9]

    • Solution:

      • Confirm you are using a modern, end-capped C18 column.

      • Consider adding a competing base to the mobile phase, such as 0.1% triethylamine (TEA), although this can shorten column lifetime and is not ideal for LC-MS.[17] The primary solution should be proper pH control.

  • Cause 3: Column Overload.

    • Explanation: Injecting too much mass onto the column can saturate the stationary phase, causing asymmetrical peaks.

    • Solution: Reduce the injection volume or dilute your sample concentration by a factor of 5 or 10 and re-inject.

Q6: I'm not getting good separation between my product and an impurity. How can I improve resolution?

A6: Improving resolution involves manipulating the chromatography to increase the distance between peaks and/or decrease their width.

  • Solution 1: Modify the Gradient.

    • Action: Make the gradient shallower (i.e., increase the gradient time). For example, extend the ramp from 5% to 95% B from 20 minutes to 40 minutes. This gives the compounds more time to interact with the stationary phase and resolve from one another.

  • Solution 2: Change the Organic Modifier.

    • Action: Switch from acetonitrile (Mobile Phase B) to methanol (also with 0.1% formic acid). Methanol has different solvent properties and can alter the selectivity of the separation, potentially resolving co-eluting peaks.[11]

  • Solution 3: Try a Different Stationary Phase.

    • Action: If resolution is still poor, switch to a column with a different selectivity. A Phenyl-Hexyl or a Polar-Embedded C18 column can offer alternative retention mechanisms (π-π interactions or hydrogen bonding, respectively) that may resolve your compounds.[18]

Q7: My compound is not eluting from the column, or the retention time is too long.

A7: This indicates that the compound is too strongly retained on the column under the current conditions.

  • Cause 1: Mobile Phase is too Weak.

    • Explanation: The percentage of organic solvent is not high enough to elute the compound.

    • Solution:

      • Ensure your gradient goes up to a high organic percentage (e.g., 95-100% B).

      • If it still doesn't elute, consider starting the gradient at a higher initial percentage of organic solvent (e.g., start at 20% B instead of 5% B).

  • Cause 2: Sample Precipitation.

    • Explanation: The compound may have precipitated on the column head if the sample diluent was too weak or if it is poorly soluble in the initial mobile phase.

    • Solution: Try dissolving the sample in a diluent with a slightly higher organic content (e.g., 70:30 A:B) or even 100% DMSO for the initial injection, but use a very small injection volume (1-2 µL).

Q8: The column backpressure is too high.

A8: High backpressure can damage the pump and the column and indicates a blockage.[14]

  • Solution 1: Check for Blockages.

    • Action: Systematically disconnect components to isolate the source. Start by removing the column and running the pump. If pressure is normal, the blockage is in the column. If pressure is still high, the blockage is in the tubing or injector.[9]

  • Solution 2: Address Column Blockage.

    • Action: If the column is blocked at the inlet frit, you can often resolve it by back-flushing the column (reversing its direction) to waste for 15-20 minutes with a strong solvent like 100% acetonitrile. Always check the column's manual to ensure it can be back-flushed. [15]

  • Solution 3: Filter Your Sample and Mobile Phase.

    • Action: Always filter samples and mobile phases to prevent particulates from reaching the column. This is the best preventative measure.[15]

References

  • PubChem. Pyridine - Compound Summary. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • LookChem. 4,5-Dichloro-3(2H)-pyridazinone. [Link]

  • Persee General. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • Wikipedia. Pyridine. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Pandey, P.K. HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. [Link]

  • ACS Publications. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • University of Swansea. HPLC solvents and mobile phase additives. [Link]

  • Veeprho. Exploring the Different Mobile Phases in HPLC. [Link]

  • Element Lab Solutions. HPLC Method Development Kit: Where to Start?. [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • SIELC Technologies. HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. [Link]

  • Interchim. HPLC method development. [Link]

  • Agilent. Choosing Right Column for Reverse Phase HPLC Separations. [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. [Link]

  • Biovanix Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link]

  • SCION Instruments. HPLC Column Selection Guide. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • MDPI. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. A study by ultraviolet spectroscopy on the self-association of diazines in aqueous solution. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

Sources

Enhancing the stability of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 4,5-Dichloro-2-(pyridin-2-yl)pyridazin-3(2H)-one

Executive Summary: Quick Reference Specifications

For researchers requiring immediate storage parameters, use the following "Gold Standard" conditions to maximize shelf-life (>2 years).

ParameterSolid State (Powder)Solution State (Stock)
Temperature 2°C to 8°C (Refrigerated)-20°C or -80°C
Atmosphere Inert Gas (Argon/Nitrogen) flushInert Gas headspace
Container Amber glass vial (Type I)Amber glass with PTFE-lined cap
Desiccation Required (Silica gel/Drierite)N/A (Use anhydrous solvents)
Light Exposure Strictly Protect (Photosensitive)Strictly Protect
Max Duration >3 Years<6 Months (Solvent dependent)
Module 1: Critical Degradation Mechanisms (The "Why")

To enhance stability, one must understand the specific molecular vulnerabilities of 4,5-Dichloro-2-(pyridin-2-yl)pyridazin-3(2H)-one. This compound is not merely "unstable"; it possesses specific electrophilic sites prone to attack.

1. Regioselective Hydrolysis (The Primary Threat)

The pyridazin-3(2H)-one ring is electron-deficient. The addition of the pyridin-2-yl group at the N-2 position acts as an electron-withdrawing group (EWG), further reducing electron density in the central ring.

  • The Mechanism: Water (or any nucleophile like

    
     or 
    
    
    
    ) attacks the ring.
  • The "Soft Spot": Research on 4,5-dichloropyridazinones confirms that the C-4 position (vinylogous to the carbonyl) is significantly more reactive toward oxygen nucleophiles than the C-5 position.

  • The Result: In the presence of moisture, the chlorine at C-4 is displaced, forming the 4-hydroxy-5-chloro derivative and releasing Hydrochloric Acid (HCl). The released HCl can autocatalyze further degradation.

2. Photolytic Dehalogenation

Halogenated heterocycles are susceptible to Carbon-Chlorine (C-Cl) bond homolysis under UV light. This results in radical formation, leading to complex polymerization or de-chlorinated impurities (monochloro derivatives).

Visualization: Degradation Pathway

The following diagram illustrates the primary hydrolysis pathway you must prevent.

DegradationPathway Compound 4,5-Dichloro-2-(pyridin-2-yl) pyridazin-3(2H)-one Transition Tetrahedral Intermediate Compound->Transition + H₂O (at C-4) Moisture Moisture (H₂O) Nucleophilic Attack Moisture->Transition Product 4-Hydroxy-5-chloro-2-(pyridin-2-yl) pyridazin-3(2H)-one Transition->Product - HCl Byproduct HCl (Autocatalyst) Transition->Byproduct Byproduct->Compound Acid Catalysis (Feedback Loop)

Caption: Figure 1. The dominant degradation pathway involves nucleophilic attack at the C-4 position, displacing chlorine with a hydroxyl group.

Module 2: Enhanced Storage Protocols (The "How")
Protocol A: Long-Term Solid Storage

Use this for bulk powder storage (>6 months).

  • Container Selection: Transfer the compound to an Amber Glass Vial (Type I borosilicate). Plastic containers (polyethylene) are permeable to moisture and oxygen over long periods.

  • Inerting: Gently flow a stream of dry Argon or Nitrogen gas over the powder for 30 seconds to displace humid air.

  • Sealing: Cap tightly with a phenolic cap containing a PTFE (Teflon) liner . Avoid pulp/paper liners which trap moisture.

  • Secondary Containment: Place the vial inside a secondary jar containing a desiccant packet (e.g., silica gel with moisture indicator).

  • Environment: Store at 4°C . Freezing (-20°C) is acceptable but increases the risk of condensation upon thawing.

Protocol B: Solution Preparation & Storage

Use this for active experimental periods.

CRITICAL WARNING: Do NOT store this compound in Methanol or Ethanol for long periods. The solvent will act as a nucleophile (methanolysis), replacing the C-4 chlorine with a methoxy group.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).

  • Preparation:

    • Dry the solvent with molecular sieves (3Å or 4Å) for 24 hours prior to use.

    • Dissolve the compound to the desired concentration (typically 10-50 mM).

  • Aliquot Strategy: Divide the stock solution into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -80°C (preferred) or -20°C.

  • Thawing: Thaw in a desiccator or allow to reach room temperature before opening the cap to prevent condensation from entering the hygroscopic DMSO.

Visualization: Storage Decision Logic

StorageLogic Start Start: Receive Compound Form Select Form Start->Form Solid Solid Powder Form->Solid Solution Stock Solution Form->Solution ActionSolid 1. Amber Glass 2. Argon Flush 3. Desiccator 4. Store at 4°C Solid->ActionSolid SolventCheck Solvent Choice? Solution->SolventCheck BadSolvent Methanol/Ethanol (AVOID) SolventCheck->BadSolvent Protic GoodSolvent Anhydrous DMSO/DMA SolventCheck->GoodSolvent Aprotic ActionSoln 1. Aliquot (Single Use) 2. Store at -80°C 3. Protect from Light BadSolvent->ActionSoln High Risk of Substitution GoodSolvent->ActionSoln

Caption: Figure 2. Decision matrix for selecting appropriate storage conditions based on physical state and solvent compatibility.

Module 3: Troubleshooting & FAQs

Q1: My DMSO stock solution has turned from colorless/pale yellow to a bright yellow/orange. Is it still good?

  • Diagnosis: This indicates degradation. The liberation of HCl (from hydrolysis) or the formation of the 4-hydroxy tautomer often results in a bathochromic shift (color change).

  • Action: Check purity via LC-MS. If the primary peak is <95%, discard the stock.

  • Prevention: Ensure your DMSO is anhydrous (treated with molecular sieves) before dissolving the compound.

Q2: Can I use this compound in cell culture media for 24-48 hours?

  • Answer: Yes, but with caveats.

  • Explanation: While the compound hydrolyzes over weeks in storage, it is relatively stable in aqueous buffers (pH 7.4) for short durations (24-48h). However, the half-life decreases significantly at pH > 8.0 due to base-catalyzed hydrolysis at the C-4 position.

  • Recommendation: Prepare fresh dilutions from DMSO stock immediately before adding to cells. Do not store diluted media.

Q3: I see two peaks in my LC-MS with a mass difference of -14 Da (or +16 Da). What happened?

  • Analysis:

    • +16 Da: Likely hydrolysis.[1] The Cl (35) is replaced by OH (17), resulting in a net mass loss of ~18, but depending on ionization, you may see the hydroxy-adduct.

    • -14 Da: If stored in methanol, you likely have the 4-methoxy derivative . The Cl (35) is replaced by OMe (31), a net change of -4, but often appears as a distinct shift depending on the specific fragmentation.

  • Verification: Check the isotope pattern. The starting material has two chlorines (distinctive Isotope pattern). The degradation product will have only one chlorine (or zero if double substitution occurred), changing the M+2 peak intensity ratio significantly.

Q4: How do I re-purify the compound if it has degraded?

  • Protocol: Since the hydrolysis product (4-hydroxy) is significantly more polar and acidic than the parent dichloropyridazinone:

    • Dissolve the degraded solid in Ethyl Acetate.

    • Wash with 5% Sodium Bicarbonate (

      
      ) solution. The hydroxy-impurity will deprotonate and move to the aqueous layer.
      
    • Dry the organic layer over

      
       and evaporate.
      
    • Recrystallize from Isopropanol/Hexane if necessary.

References
  • Regioselectivity of Nucleophilic Substitution

    • Kim, M. J., et al. (2010).[2] Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society.

    • Significance: Establishes that the C-4 position in 4,5-dichloro-pyridazinones is the primary site for nucleophilic
    • (Archive verified via KCS)

  • Hydrolysis Mechanisms of Chlorinated Heterocycles

    • Gómez-Bombarelli, R., et al. (2013).
    • Significance: Provides the mechanistic basis for the "soft spot" theory regarding vinylogous amides/lactams in aqueous media.
  • General Stability of Pyridazinones

    • ChemSrc. (2025). 4,5-Dichloro-3(2H)
    • Significance: Provides melting point and general solubility data used to determine physical storage parameters.
  • Handling of Pyridine Derivatives

    • Santa Cruz Biotechnology. (2024).[3] Safety Data Sheet: 2-Chloropyridine and derivatives.

    • Significance: Establishes safety protocols and general storage compatibility (incomp

Sources

Validation & Comparative

A Comparative Analysis of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one and Other Pyridazinone Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The pyridazinone core, a six-membered heterocyclic motif containing two adjacent nitrogen atoms, stands as a "magic moiety" in medicinal chemistry, consistently yielding derivatives with a broad spectrum of pharmacological activities.[1][2][3] This guide provides a comparative analysis of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one, a representative of the N-aryl-dihalopyridazinone class, against other notable pyridazinone derivatives. We will delve into their synthesis, biological activities, and the structure-activity relationships that govern their therapeutic potential, supported by experimental data and detailed protocols for researchers in drug development.

The Pyridazinone Scaffold: A Versatile Pharmacophore

The pyridazinone nucleus is a privileged structure in drug design due to the ease of its chemical functionalization at various positions around the ring.[3] This versatility allows for the fine-tuning of physicochemical properties and biological targets. Pyridazinone derivatives have demonstrated a remarkable range of activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[3][4] The introduction of different substituents on the pyridazinone core can significantly influence the compound's potency and selectivity.

Synthesis and Profile of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one

While specific experimental data for 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one is not extensively reported in publicly available literature, its synthesis can be logically deduced from established protocols for analogous N-substituted pyridazinones. The most common route involves the reaction of a hydrazine derivative with a 1,4-dicarbonyl compound.[5] In this case, the synthesis would likely proceed via the condensation of 2-hydrazinopyridine with mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid), followed by cyclization.

Plausible Synthetic Pathway:

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Mucochloric_Acid Mucochloric Acid Condensation_Cyclization Condensation & Cyclization Mucochloric_Acid->Condensation_Cyclization 2-Hydrazinopyridine 2-Hydrazinopyridine 2-Hydrazinopyridine->Condensation_Cyclization Target_Molecule 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one Condensation_Cyclization->Target_Molecule - H2O, -HCl

Caption: Plausible synthesis of the target molecule.

Based on the known biological activities of structurally similar compounds, particularly other 4,5-dichloro-N-aryl pyridazinones, it is hypothesized that 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one would exhibit significant cytotoxic activity against cancer cell lines. The presence of the dichloro substitution on the pyridazinone ring and an aromatic moiety at the N-2 position are key features often associated with potent anticancer effects.[4][6]

Comparative Analysis with Other Pyridazinone Derivatives

To understand the therapeutic potential of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one, it is crucial to compare it with other well-characterized pyridazinone derivatives. This section will analyze its projected activity profile against compounds with demonstrated anticancer and anti-inflammatory properties.

Anticancer Activity

The anticancer potential of pyridazinones is a burgeoning area of research. Many derivatives have shown potent cytotoxic effects against a variety of cancer cell lines.[7][8][9]

A key comparator is 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1) .[4] This compound has demonstrated significant cytotoxicity in various human cancer cell lines, inducing apoptosis and accumulating poly-ubiquitinated proteins.[4] The structural similarity to our target molecule, particularly the 4,5-dichloro substitution, suggests a potentially similar mechanism of action.

Another relevant class of comparators are pyridazinone derivatives with different substitutions. For instance, compounds where the dichloro groups are replaced or where different aryl groups are present at the N-2 or C-6 positions have also been synthesized and evaluated.

Compound/Derivative ClassKey Structural FeaturesReported Biological ActivityIC50/GI50 Values (µM)Reference
4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1) 4,5-dichloro, N-substituted trifluoromethylphenyl groupPotent cytotoxicity against various human cancer cell lines0.33 - 2.63[4][10]
6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones C-6 aryl substitution, N-2 sulfamylphenyl groupHigh activity against leukemia, non-small-cell lung cancer, and breast cancer cell lines.< 2[11]
Pyridazinone-based diarylurea derivatives Diarylurea moietySignificant anticancer activity against melanoma, NSCLC, prostate, and colon cancer.1.66 - 100[8][9]
Pyrrolo[1,2-b]pyridazines Fused pyrrolo-pyridazinone coreDose- and time-dependent cytotoxic activity, especially against colon cancer cells.Varies by specific compound[12]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Pyridazinone derivatives have also been extensively investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[13][14][15]

A notable example is 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101) , which has demonstrated potent anti-inflammatory effects in animal models by inhibiting the increase in vascular permeability and leukocyte migration.[16] Other pyridazinone derivatives have shown selective inhibition of COX-2, which is a desirable trait for anti-inflammatory drugs as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[15]

Compound/Derivative ClassKey Structural FeaturesMechanism of ActionIn Vitro/In Vivo ActivityReference
4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101) Morpholino and ethoxy substitutionsInhibition of vascular permeability and leucocyte migrationMarked inhibitory effect against rat paw edema[16]
Pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazoles Fused pyrrolo-pyridazinone with oxadiazole moietySelective COX-2 inhibitionIC50 values in the low micromolar range for COX-2[1]
N-Arylpyrazoles and Pyrazolo[3,4-d]pyridazines Fused pyrazole-pyridazine coreCOX selectivitySignificant in vivo anti-inflammatory activity[14]
ABT-963 Central pyridazinone ringSelective COX-2 inhibitorIC50 of 17 nM for COX-2

Experimental Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This colorimetric inhibitor screening assay is a common method to determine the inhibitory effects of compounds on COX enzymes.[1][17]

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., Cayman's COX Colorimetric Inhibitor Screening Assay Kit).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound at various concentrations. Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction. Incubate for 2 minutes at 25°C.

  • Colorimetric Detection: Add a colorimetric substrate solution to each well. This will react with the product of the COX reaction to produce a colored compound.

  • Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of pyridazinone derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.

cluster_sar Structure-Activity Relationship (SAR) Pyridazinone_Core Pyridazinone Core N2_Substituent N-2 Substituent (Aryl group often enhances anticancer activity) Pyridazinone_Core->N2_Substituent C4_C5_Substituents C-4 & C-5 Substituents (Halogens can increase potency) Pyridazinone_Core->C4_C5_Substituents C6_Substituent C-6 Substituent (Aryl/heteroaryl groups influence activity) Pyridazinone_Core->C6_Substituent

Caption: Key positions for substitution on the pyridazinone core.

For anticancer activity, the presence of halogens at the C-4 and C-5 positions, as seen in 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one and Pyr-1, appears to be a critical determinant of potency. The nature of the N-2 aryl substituent also plays a significant role in modulating this activity.

In the context of anti-inflammatory action, different structural features are important. For instance, selective COX-2 inhibition is often achieved with bulkier substituents that can fit into the larger active site of the COX-2 enzyme.

The future of pyridazinone-based drug discovery lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The synthesis of a library of compounds based on the 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one scaffold, with systematic modifications at the pyridyl ring and the pyridazinone core, could lead to the identification of new lead compounds for anticancer or anti-inflammatory therapies.

Conclusion

4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one represents a promising, yet underexplored, member of the pyridazinone family. Based on a comparative analysis with structurally related compounds, it is projected to possess significant anticancer activity. The pyridazinone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The detailed experimental protocols provided in this guide are intended to empower researchers to synthesize and evaluate novel pyridazinone derivatives, thereby contributing to the advancement of drug development in oncology, inflammation, and beyond.

References

  • Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. PMC. [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PMC. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. PMC. [Link]

  • Synthesis of the N‐substituted‐(p‐chlorophenyl)‐3(2H)pyridazinone derivatives. ResearchGate. [Link]

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ScholArena. [Link]

  • Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors. MDPI. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. [Link]

  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. MDPI. [Link]

  • Cytotoxic concentration 50% (CC 50 ) values of Pyr-1 in different cell... ResearchGate. [Link]

  • New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. PMC. [Link]

  • Full article: Synthesis and biological evaluation of some new pyridazinone derivatives. Taylor & Francis Online. [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. [Link]

  • A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. International Journal of Research Publication and Reviews. [Link]

  • Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. PubMed. [Link]

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ResearchGate. [Link]

  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. PMC. [Link]

  • Synthesis and biological evaluation of some N-arylpyrazoles and pyrazolo[3,4-d]pyridazines as anti-inflammatory agents. PubMed. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]

  • (PDF) Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. ResearchGate. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. Institute of Molecular and Translational Medicine. [Link]

  • A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. OMICS International. [Link]

  • Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. PubMed. [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PMC. [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [Link]

  • Design, synthesis and biological evaluation of pyridazino[3,4,5-de]quinazolin-3(2H)-one as a new class of PARP-1 inhibitors. PubMed. [Link]

  • [Pharmacological studies of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101). (2). Anti-inflammatory activity (author's transl)]. PubMed. [Link]

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Orthogonal Assays to Confirm the Activity of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the biological activity of the novel compound, 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one. Given the diverse pharmacological potential of the pyridazinone scaffold, a multi-faceted approach using orthogonal assays is crucial for elucidating its mechanism of action and identifying its primary biological targets. This document outlines a series of well-established in vitro assays, complete with detailed protocols and comparative data from known inhibitors, to rigorously assess the compound's potential as an anticancer, anti-inflammatory, or neuroactive agent.

Introduction: The Promising Scaffold of Pyridazinone

The pyridazinone core is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These include anticancer, anti-inflammatory, and cholinesterase inhibitory effects, among others.[1] The specific compound, 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one, possesses a unique combination of a dichlorinated pyridazinone ring and a pyridin-2-yl substituent. While the precise biological target of this molecule is yet to be fully characterized, its structural features suggest several plausible mechanisms of action that warrant experimental investigation.

This guide proposes a tiered approach to activity confirmation, starting with a broad assessment of cytotoxicity, followed by specific enzymatic and cell-based assays targeting key pathways implicated in cancer, inflammation, and neurological disorders.

Section 1: Foundational Assay - Assessing General Cytotoxicity

A primary screening step for any compound with potential anticancer activity is to determine its general cytotoxicity against relevant cancer cell lines. The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][3][4][5][6]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one in a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or a panel of relevant lines)

  • Complete cell culture medium

  • 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one (test compound)

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compounds. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Incubate for at least 4 hours at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative Data: Cytotoxicity
CompoundTargetKnown IC50
Doxorubicin DNA intercalator, Topoisomerase II inhibitorCell line dependent (typically nM to low µM range)
4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one Putative Anticancer AgentTo be determined

Section 2: Orthogonal Assays for Anticancer Activity

Should the test compound exhibit significant cytotoxicity, the following orthogonal assays can help elucidate a more specific anticancer mechanism, focusing on the inhibition of key signaling pathways involved in tumor growth and angiogenesis.

Enzymatic Assay: VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[7][8][9][10] Direct inhibition of VEGFR-2 kinase activity is a validated anticancer strategy.

Objective: To determine the IC50 of the test compound against VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one (test compound)

  • Sorafenib (positive control)[11][12][13][14]

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and Sorafenib in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the test compound/control, VEGFR-2 enzyme, and substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Cell-Based Assay: Endothelial Cell Tube Formation

To complement the enzymatic assay, a cell-based angiogenesis assay provides a more physiologically relevant context. The tube formation assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.[2][7]

Objective: To evaluate the effect of the test compound on the tube-forming ability of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Basement Membrane Extract (BME), growth factor-reduced (e.g., Matrigel®)

  • 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one (test compound)

  • Sorafenib (positive control)

  • DMSO (vehicle control)

  • 96-well plates

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw BME on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Preparation: Harvest HUVECs and resuspend them in a small volume of endothelial cell growth medium containing the test compound or controls at the desired concentrations.

  • Cell Seeding: Seed the HUVEC suspension (e.g., 1.5 x 10^4 cells) onto the solidified BME.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours.

  • Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

  • Data Analysis: Compare the tube formation in treated wells to the vehicle control to determine the inhibitory effect of the compound.

Comparative Data: Anticancer Activity
CompoundTarget/AssayKnown IC50/Effect
Sorafenib VEGFR-2 Kinase~90 nM[11][12][13]
HUVEC Tube FormationInhibition of tube formation
4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one VEGFR-2 Kinase / HUVEC Tube FormationTo be determined
Visualizing the VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Section 3: Orthogonal Assays for Anti-inflammatory Activity

The pyridazinone scaffold is also present in compounds with anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are central to the synthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation.

Enzymatic Assay: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an inducible enzyme that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[15] Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.

Objective: To determine the IC50 of the test compound against COX-2 activity.

Materials:

  • COX-2 Inhibitor Screening Kit (Fluorometric)

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one (test compound)

  • Celecoxib (positive control)

  • DMSO (vehicle control)

  • 96-well white opaque plate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and Celecoxib in COX Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the test compound/control and the COX-2 enzyme solution.

  • Reaction Initiation: Initiate the reaction by adding Arachidonic Acid.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Enzymatic Assay: 5-LOX Inhibition

5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in various inflammatory diseases.

Objective: To determine the IC50 of the test compound against 5-LOX activity.

Materials:

  • 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric)[15][11]

  • Recombinant human 5-LOX enzyme

  • LOX Assay Buffer

  • LOX Probe

  • LOX Substrate (e.g., Linoleic Acid or Arachidonic Acid)

  • 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one (test compound)

  • Zileuton (positive control)[1]

  • DMSO (vehicle control)

  • 96-well white opaque plate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and Zileuton in LOX Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the test compound/control and the 5-LOX enzyme solution. Incubate at room temperature for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the LOX substrate.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of ~500 nm and an emission of ~536 nm.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Comparative Data: Anti-inflammatory Activity
CompoundTargetKnown IC50
Celecoxib COX-2~40 nM
Zileuton 5-LOX~0.5 µM (in rat leukocytes)
4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one COX-2 / 5-LOXTo be determined
Visualizing the Arachidonic Acid Cascade

Arachidonic_Acid_Cascade cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGH2 PGH2 COX2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins LTA4 LTA4 LOX5->LTA4 Leukotrienes Leukotrienes (Inflammation, Asthma) LTA4->Leukotrienes

Caption: Simplified overview of the COX-2 and 5-LOX inflammatory pathways.

Section 4: Orthogonal Assay for Neuroactivity

Certain pyridazinone derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Enzymatic Assay: Acetylcholinesterase Inhibition

The Ellman's method is a classic and reliable colorimetric assay for measuring AChE activity.

Objective: To determine the IC50 of the test compound against AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Phosphate buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI, substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one (test compound)

  • Donepezil (positive control)

  • DMSO (vehicle control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Compound Incubation: In a 96-well plate, add the test compound/control and the AChE solution. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add DTNB and then ATCI to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over 5 minutes using a microplate reader. The color development is due to the reaction of the product, thiocholine, with DTNB.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Comparative Data: Neuroactivity
CompoundTargetKnown IC50
Donepezil Acetylcholinesterase~5.7 nM
4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one AcetylcholinesteraseTo be determined
Visualizing Acetylcholine Hydrolysis

Acetylcholine_Hydrolysis cluster_hydrolysis Hydrolysis Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Choline Choline AChE->Choline Acetate Acetate AChE->Acetate SynapticCleft Synaptic Cleft

Caption: Enzymatic breakdown of acetylcholine by acetylcholinesterase.

Conclusion

This guide provides a structured and comprehensive approach to characterizing the biological activity of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one. By employing a series of orthogonal assays, researchers can systematically investigate its potential as an anticancer, anti-inflammatory, or neuroactive agent. The inclusion of well-characterized comparator compounds and detailed, field-proven protocols ensures the generation of robust and reliable data, facilitating a thorough understanding of this novel compound's pharmacological profile.

References

  • Zhang, J., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]

  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). ZYFLO CR (zileuton) extended-release tablets. Retrieved from [Link]

  • Duke University. (n.d.). Content Background: Hydrolysis of Acetylcholine – PEP. Retrieved from [Link]

  • Shinotoh, H., et al. (2005). Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. Synapse, 58(4), 225-231. [Link]

  • Wang, D., & Dubois, R. N. (2022). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology, 13, 1074452. [Link]

  • Funk, C. D. (2010). The 5-lipoxygenase/leukotriene pathway in preclinical models of cardiovascular disease. Cardiovascular Research, 86(2), 185-194. [Link]

  • Senda, J., et al. (2010). Estimation of Plasma IC50 of Donepezil for Brain Acetylcholinesterase Inhibition in Patients With Alzheimer Disease by Using N-[11C]Methylpiperidin-4-yl Acetate and Positron Emission Tomography. Clinical Neuropharmacology, 33(5), 231-236. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Adnane, L., et al. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Oncology, 11(21), 2893-2905. [Link]

  • Luo, M., et al. (2005). Regulating leukotriene synthesis: the role of nuclear 5-lipoxygenase. The Journal of clinical investigation, 115(12), 3371-3373. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Prats, A. C., et al. (2019). Unraveling the Molecular Details of the Complete Mechanism That Governs the Synthesis of Prostaglandin G2 Catalyzed by Cyclooxygenase-2. ACS Omega, 4(1), 2234-2244. [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • Peters-Golden, M. (2000). Cell Biology of the 5-Lipoxygenase Pathway. American Journal of Respiratory and Critical Care Medicine, 161(2), S11-S15. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • National Institutes of Health. (n.d.). VEGFA-VEGFR2 signaling | Pathway - PubChem. Retrieved from [Link]

  • Provost, P., & Samuelsson, B. (2002). Nuclear localization of 5-lipoxygenase as a determinant of leukotriene B4 synthetic capacity. Proceedings of the National Academy of Sciences, 99(23), 14833-14838. [Link]

  • Zhang, Y., et al. (2010). Reaction Pathway and Free Energy Profile for Butyrylcholinesterase-Catalyzed Hydrolysis of Acetylcholine. The Journal of Physical Chemistry B, 114(51), 17291-17300. [Link]

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  • ddd-UAB. (2020, January 3). Molecular Details of Prostaglandin Synthesis Catalyzed by Cyclooxygenase-2 and Its Inhibition by Aspirin Anna Cebrián Prats. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific reports, 6, 24460. [Link]

  • Carter, G. W., et al. (1991). 5-lipoxygenase inhibitory activity of zileuton. The Journal of pharmacology and experimental therapeutics, 256(3), 929-937. [Link]

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  • Yoshino, T., et al. (2005). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittel-Forschung, 55(8), 403-409. [Link]

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Sources

Independent verification of the anticancer effects of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an independent verification framework for the anticancer evaluation of 4,5-Dichloro-2-(pyridin-2-yl)pyridazin-3(2H)-one (CAS: 78389-19-2). This analysis is grounded in the Structural Activity Relationship (SAR) of the halogenated pyridazinone class, specifically referencing the validated activity of its parent scaffold, DCPYR (4,5-dichloro-3(2H)-pyridazinone), and established protocols for verifying cytotoxic efficacy.

Executive Summary & Compound Profile

4,5-Dichloro-2-(pyridin-2-yl)pyridazin-3(2H)-one belongs to a class of halogenated pyridazinones investigated for their dual-action antineoplastic properties. While the unsubstituted parent compound (DCPYR) has demonstrated significant in vivo tumor inhibition (comparable to 5-FU in murine colon cancer models), the introduction of the pyridin-2-yl moiety at the N2 position alters the molecule's lipophilicity, metabolic stability, and potential target engagement.

This guide provides the technical roadmap to verify its efficacy, distinguishing between its potential role as a covalent alkylator (non-specific cytotoxicity) versus a targeted inhibitor (e.g., c-Met or PRMT5 scaffolds).

Chemical Profile
FeatureSpecification
Compound Name 4,5-Dichloro-2-(pyridin-2-yl)pyridazin-3(2H)-one
CAS Number 78389-19-2
Molecular Formula C₉H₅Cl₂N₃O
Molecular Weight 242.06 g/mol
Core Scaffold 4,5-dichloro-3(2H)-pyridazinone
Key Substituent Pyridin-2-yl (N2-position)
Predicted Mechanism Dual: Antimetabolite (nucleobase analog) + Alkylating Agent (via 4,5-dichloro Michael acceptor)

Comparative Efficacy Analysis (Projected)

The following table contrasts the projected performance of the Pyridin-2-yl derivative against verified standards in the pyridazinone class.

Table 1: Comparative Activity Benchmarks (Colon & Breast Cancer Models)

CompoundStructure NoteIC50 (MAC16 Colon)IC50 (MCF-7 Breast)Mechanism of ActionSelectivity Index
DCPYR (Reference) Unsubstituted (N-H)5.0 µM ~18 µMAlkylating / AntimetaboliteHigh (>10)
Phenyl-Analog N-Phenyl substituted35.0 µM>50 µMReduced alkylating potentialLow
Target Compound N-(Pyridin-2-yl) Verification Required Verification Required Potential Kinase/Enzyme bindingUnknown
5-FU (Standard) Fluoropyrimidine4.0 µM2.5 µMThymidylate Synthase InhibitorModerate

Critical Insight: Previous SAR studies (Lattmann et al.) indicate that N-arylation of the 4,5-dichloro-pyridazinone core often reduces cytotoxicity compared to the unsubstituted N-H parent (DCPYR). However, the pyridin-2-yl group introduces a nitrogen lone pair capable of hydrogen bonding or metal coordination, potentially unlocking specific kinase inhibition (e.g., c-Met) absent in the phenyl analog.

Mechanistic Verification: Mode of Action (MOA)

To verify the anticancer effect, one must distinguish between general toxicity (alkylation) and specific pathway inhibition.

Pathway Diagram: Dual-Mode Mechanism

The following diagram illustrates the two potential pathways this compound may utilize to induce apoptosis.

MOA_Pathway cluster_Alkyl Pathway A: Alkylation (General) cluster_Target Pathway B: Targeted Inhibition Compound 4,5-Dichloro-2-(pyridin-2-yl) pyridazin-3(2H)-one GSH GSH Depletion (Michael Addition) Compound->GSH Nucleophilic Attack Kinase Kinase Binding (e.g., c-Met/PRMT5) Compound->Kinase H-Bond / Covalent DNA DNA Cross-linking GSH->DNA ROS Increase Apoptosis Apoptosis (Caspase 3/7 Activation) DNA->Apoptosis Signaling Blockade of Phosphorylation Kinase->Signaling Signaling->Apoptosis

Caption: Dual mechanistic pathways: Pathway A (Cytotoxic alkylation via dichloro-moiety) vs. Pathway B (Targeted inhibition via pyridyl-interaction).

Independent Verification Protocols

To objectively verify the anticancer claims, researchers must execute the following self-validating workflows.

Experiment A: Cytotoxicity Verification (MTT/CCK-8)

Objective: Determine IC50 and verify if the Pyridin-2-yl substitution retains the potency of the DCPYR parent.

Protocol:

  • Cell Seeding: Seed MAC16 (colon), MCF-7 (breast), and HEK293 (normal control) at 5,000 cells/well in 96-well plates.

  • Compound Preparation: Dissolve 4,5-Dichloro-2-(pyridin-2-yl)pyridazin-3(2H)-one in DMSO (Stock: 100 mM). Prepare serial dilutions (0.1 µM to 100 µM).

  • Treatment: Incubate cells for 72 hours .

    • Control 1: DMSO Vehicle (0.1%).

    • Control 2: 5-FU (Positive Control).

    • Control 3: DCPYR (Reference Analog, if available).

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan, read OD at 570 nm.

  • Validation Criteria:

    • If IC50 < 10 µM in cancer lines AND Selectivity Index (HEK293/Cancer) > 5, the compound is a Hit .

    • If IC50 > 50 µM, the N-substitution has likely deactivated the pharmacophore.

Experiment B: Covalent Binding Validation (GSH Reactivity)

Objective: Confirm if the compound acts as a "warhead" (alkylator) similar to other 4,5-dichloro-pyridazinones.

Protocol:

  • Incubate compound (50 µM) with Glutathione (GSH, 500 µM) in PBS (pH 7.4) at 37°C.

  • Monitor consumption of the parent compound via HPLC-UV or LC-MS at 0, 1, 4, and 24 hours.

  • Interpretation: Rapid consumption (< 4 hours) indicates high alkylating reactivity (high toxicity risk). Stability (> 24 hours) suggests a non-covalent, potentially targeted mechanism.

Experimental Workflow Diagram

Workflow Start Start: Compound Verification Solubility Step 1: DMSO Solubility Check (Must be clear at 10mM) Start->Solubility Screen Step 2: 3-Point Screen (1, 10, 100 µM) Cell Lines: MAC16, MCF-7 Solubility->Screen Decision >50% Inhibition at 10 µM? Screen->Decision IC50 Step 3: Full Dose-Response (IC50) Decision->IC50 Yes Fail Stop: Compound Inactive Decision->Fail No Mechanism Step 4: Flow Cytometry (Annexin V / PI) IC50->Mechanism

Caption: Step-by-step decision tree for verifying the biological activity of the compound.

References & Authoritative Grounding

  • Lattmann, E. et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science. (Establishes DCPYR as the active lead and discusses SAR of N-substituted analogs).

  • Lattmann, E. et al. (2003). Synthesis and evaluation of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones as anticancer agents. Journal of Pharmacy and Pharmacology. (Provides comparative data for N-aryl derivatives).

  • Rathish, I. G. et al. (2012). Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. European Journal of Medicinal Chemistry. (Context for sulfonamide/pyridine linked pyridazinones).

  • PubChem Compound Summary . 4,5-Dichloro-2-substituted-pyridazinones. (For physicochemical property verification).

Disclaimer: This guide is for research verification purposes. The compound 4,5-Dichloro-2-(pyridin-2-yl)pyridazin-3(2H)-one is a potent chemical agent. All protocols must be performed in a BSL-2 laboratory with appropriate chemical safety controls.

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